3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile
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Overview
Description
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-methyl-1,2,4-oxadiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy and oxadiazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure with similar properties but lacking the methoxy and benzonitrile groups.
3-Methyl-1,2,4-oxadiazole-5-methanol: A precursor in the synthesis of the target compound, sharing the oxadiazole ring but with different substituents.
3-Methoxybenzonitrile: Another precursor, which contains the methoxy and benzonitrile groups but lacks the oxadiazole ring.
Uniqueness
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the oxadiazole ring and the methoxybenzonitrile moiety allows for diverse reactivity and functionality, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H11N3O3 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O3/c1-8-14-12(18-15-8)7-17-10-4-3-9(6-13)5-11(10)16-2/h3-5H,7H2,1-2H3 |
InChI Key |
ZPVXQKYCMOPPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
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